methyl e-3-carboxamide

Description

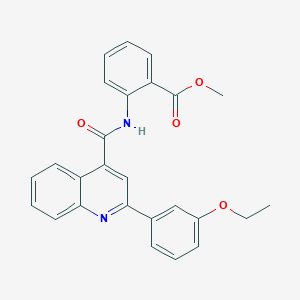

Structure

3D Structure

Properties

Molecular Formula |

C26H22N2O4 |

|---|---|

Molecular Weight |

426.5g/mol |

IUPAC Name |

methyl 2-[[2-(3-ethoxyphenyl)quinoline-4-carbonyl]amino]benzoate |

InChI |

InChI=1S/C26H22N2O4/c1-3-32-18-10-8-9-17(15-18)24-16-21(19-11-4-6-13-22(19)27-24)25(29)28-23-14-7-5-12-20(23)26(30)31-2/h4-16H,3H2,1-2H3,(H,28,29) |

InChI Key |

SCFSNOMMCCFIBL-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(=O)OC |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for E 3 Substituted Methyl Propenoates

Convergent Approaches to the (E)-Enamide/Carboxamide Moiety

Convergent syntheses aim to construct the target molecule from smaller, pre-functionalized fragments in a direct and efficient manner. For (E)-3-substituted methyl propenoates bearing a carboxamide group, these approaches often involve the strategic combination of an activated olefin and a suitable nitrogen source.

Activated olefins, such as enamides and enecarbamates, are versatile building blocks in organic synthesis due to their dual reactivity. acs.org They possess a nucleophilic β-carbon and can be rendered electrophilic at the α-position, allowing for a range of functionalization reactions. The direct functionalization of enamides represents a powerful strategy for the synthesis of α,β-substituted amines and their derivatives. researchgate.net

One approach involves the proteo-functionalization of enamides, where the double bond is activated by a proton, followed by the interception of the resulting carbocation by a nucleophile. nih.gov For instance, the use of XtalFluor-E® in a catalytic manner with a protic nucleophile can generate protons in situ under mild conditions, facilitating the proteo-etherification of enamides to produce N,O-acetals in high yields. nih.gov While this example leads to N,O-acetals, the underlying principle of activating the enamide olefin for nucleophilic attack is broadly applicable.

Enamides are stable surrogates for enamines and are of significant interest in synthetic chemistry. researchgate.net Their synthesis and subsequent functionalization provide a convergent route to complex molecules. The unique structural properties of enamides offer a balance between stability and reactivity, making them suitable for various transformations. researchgate.net

Condensation reactions are a classical and effective method for forming carbon-carbon and carbon-nitrogen bonds. The Knoevenagel condensation, for example, is widely used for the synthesis of substituted propenoates. tandfonline.comtandfonline.com In a typical synthesis, an aldehyde is condensed with a compound containing an active methylene (B1212753) group, such as methyl cyanoacetate, in the presence of a base catalyst like piperidine. tandfonline.comtandfonline.com This reaction generally yields the thermodynamically more stable (E)-isomer.

For instance, a series of methyl (E)-2-cyano-3-phenyl-2-propenoates have been synthesized by the condensation of various ring-substituted benzaldehydes with methyl cyanoacetate. tandfonline.com Similarly, isopropyl 2-cyano-3-phenyl-2-propenoates have been prepared through the Knoevenagel condensation of benzaldehydes and isopropyl cyanoacetate. tandfonline.com

The direct condensation of carboxylic acids and amines to form amides often requires harsh conditions to drive the equilibrium by removing the water byproduct. acsgcipr.org More commonly, the carboxylic acid is activated to facilitate the reaction under milder conditions. acsgcipr.org In the context of methyl (E)-3-(carboxamido)acrylate, a plausible synthetic route would involve the reaction of an activated derivative of maleic or fumaric acid with ammonia (B1221849) or an amine.

Catalytic Pathways for Stereoselective (E)-Olefin Formation

Catalysis offers a powerful tool for controlling the stereochemical outcome of chemical reactions. For the synthesis of (E)-3-substituted methyl propenoates, both transition metal catalysis and organocatalysis have been successfully employed to achieve high (E)-selectivity.

Transition metal-catalyzed reactions are central to modern organic synthesis, providing efficient routes to complex molecules. Olefin metathesis, catalyzed by ruthenium or molybdenum complexes, is a powerful method for the formation of carbon-carbon double bonds. acs.orgmdpi.com While early applications focused on ring-closing metathesis, recent advancements have enabled highly stereoselective cross-metathesis reactions to produce either (E)- or (Z)-olefins. acs.orgmdpi.com Catalyst design plays a crucial role in controlling the stereoselectivity, with specific ligand scaffolds favoring the formation of the desired isomer. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are also invaluable for the synthesis of substituted olefins. researchgate.net For example, a stereoselective Heck reaction between a diazonium salt and an enamide has been used as a key step in a convergent synthesis. researchgate.net Transition metals can also mediate C-H functionalization reactions, allowing for the direct olefination of aromatic and vinylic C-H bonds. rsc.org Rhodium(III)-catalyzed C-H olefination has been demonstrated as an effective method. rsc.orgcore.ac.uk

The table below summarizes some transition metal-catalyzed reactions for the synthesis of substituted olefins.

| Reaction Type | Catalyst System | Substrates | Product | Stereoselectivity | Ref. |

| Olefin Metathesis | Ruthenium-based catalysts | Olefins | Substituted Olefins | Catalyst-controlled (E) or (Z) | acs.orgmdpi.com |

| Heck Reaction | Palladium catalyst | Diazonium salt, enamide | Substituted enamide | Stereoselective | researchgate.net |

| C-H Olefination | Rhodium(III) catalyst | Aromatic ketone, olefin | ortho-Olefinated ketone | (E)-isomer often favored | rsc.org |

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful alternative and complement to metal-based catalysis. nih.govrsc.orgfrontiersin.org Chiral organocatalysts can induce high levels of enantioselectivity in a variety of transformations.

In the context of substituted propenoates, organocatalytic 1,4-addition reactions are a common strategy. For example, the asymmetric Michael addition of prochiral nucleophiles to acrylic esters can be catalyzed by chiral organocatalysts to generate enantiomerically enriched products. researchgate.net Asymmetric photoredox organocatalysis has also been developed, combining the principles of organocatalysis and photoredox catalysis to achieve novel transformations. frontiersin.org

While the primary focus of asymmetric organocatalysis is often the creation of chiral centers, the principles can be extended to control diastereoselectivity, including the (E/Z) geometry of a double bond, particularly in cascade or domino reactions.

Derivatization and Scaffold Modification Strategies

The derivatization of a core molecular scaffold is a common strategy in medicinal chemistry and materials science to explore structure-activity relationships and fine-tune material properties. mdpi.com The methyl (E)-3-(carboxamido)acrylate scaffold contains several functional groups that are amenable to modification.

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form different amides. acsgcipr.org The amide nitrogen of the carboxamide group can also be functionalized, for example, through N-acylation or N-alkylation, although this may be more challenging. The olefinic double bond can undergo a variety of addition reactions, such as hydrogenation, dihydroxylation, or halogenation, to introduce further diversity. nih.gov

Furthermore, the entire scaffold can be used as a building block in more complex syntheses. For example, enamide derivatives can participate in cyclization reactions to form heterocyclic systems. researchgate.netnih.gov The strategic derivatization of the propenoate scaffold allows for the generation of a library of related compounds for further investigation.

Chemical Transformations at the Carboxamide Nitrogen

The nitrogen atom of the primary carboxamide group serves as a key site for introducing a variety of substituents, fundamentally altering the compound's properties. The primary methods for this functionalization are N-alkylation and N-arylation, which lead to the formation of secondary or tertiary amides.

N-Alkylation: This process involves the introduction of an alkyl group onto the amide nitrogen. A common method is the reaction of the primary amide with an alkyl halide in the presence of a base, such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃), in a suitable solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). beilstein-journals.org The base deprotonates the amide nitrogen, increasing its nucleophilicity and facilitating the subsequent reaction with the electrophilic alkyl halide. beilstein-journals.org This method is highly effective for producing N-monoalkylated products. organic-chemistry.org For instance, the use of NaH in THF has been shown to be highly regioselective for N-1 alkylation in similar heterocyclic systems. beilstein-journals.org Another approach involves reductive amination, where an aldehyde is reacted with the primary amide in the presence of a reducing agent like sodium borohydride (B1222165). chimia.ch

N-Arylation: The formation of a nitrogen-aryl bond can be achieved through transition metal-catalyzed cross-coupling reactions. The Chan-Lam coupling reaction, for example, utilizes a copper catalyst, often in the form of copper(II) acetate, to couple the amide with an arylboronic acid. beilstein-journals.orgmdpi.com This reaction is typically performed in the presence of a base like pyridine (B92270) or triethylamine (B128534) and can proceed even at room temperature. beilstein-journals.org Alternatively, the Buchwald-Hartwig amination, a palladium-catalyzed reaction, provides another powerful tool for N-arylation. nih.gov This method can couple amides with aryl halides or triflates and has been refined through the development of specialized phosphine (B1218219) ligands to improve efficiency and substrate scope. nih.gov

The table below illustrates potential N-substitution reactions on methyl (E)-3-carbamoylpropenoate.

| Reaction Type | Reagents and Conditions | Product Structure | Reference |

| N-Alkylation | R-X (Alkyl Halide), Base (e.g., NaH, Cs₂CO₃), Solvent (e.g., THF, DMF) | beilstein-journals.org | |

| N-Arylation (Chan-Lam) | Ar-B(OH)₂ (Arylboronic Acid), Cu(OAc)₂, Base (e.g., Pyridine) | beilstein-journals.orgmdpi.com | |

| N-Arylation (Buchwald-Hartwig) | Ar-X (Aryl Halide/Triflate), Pd Catalyst, Ligand, Base | nih.gov |

Table 1: Illustrative Chemical Transformations at the Carboxamide Nitrogen.

Manipulation of the Ester Functionality for Structural Diversity

The methyl ester group of methyl (E)-3-carbamoylpropenoate is another versatile handle for structural modification. Key transformations include transesterification, hydrolysis, reduction, and direct amidation.

Transesterification: This reaction involves the exchange of the methyl group of the ester with a different alkyl or aryl group from an alcohol (R'-OH). scielo.br The process can be catalyzed by acids (e.g., sulfuric acid), bases (e.g., sodium methoxide), or various metal catalysts. scielo.brorganic-chemistry.org For instance, a tetranuclear zinc cluster has been shown to be an effective catalyst for transesterification under mild, nearly neutral conditions, tolerating a wide range of functional groups. organic-chemistry.org This method allows for the synthesis of a large library of different esters from a single methyl ester precursor, thereby diversifying the molecular structure. google.comunirioja.es

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, (E)-3-carbamoylacrylic acid. This is typically achieved through saponification, using a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution, followed by acidification. whiterose.ac.uk The resulting carboxylic acid is a valuable intermediate that can be activated (e.g., as an acid chloride or activated ester) and reacted with a wide range of nucleophiles, such as alcohols or amines, to generate further derivatives.

Reduction to Alcohol: The ester functionality can be reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation, converting the methyl ester to (E)-4-hydroxybut-2-enamide. libretexts.orglibretexts.org It is important to note that milder reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters under standard conditions. libretexts.org This reduction provides access to allylic alcohols, which are themselves versatile synthetic intermediates.

Direct Amidation: The methyl ester can be directly converted into a new amide by reaction with a primary or secondary amine. This aminolysis often requires elevated temperatures or the use of a catalyst. researchgate.net Catalytic systems based on niobium(V) oxide have been shown to facilitate the direct amidation of various esters under solvent-free conditions. researchgate.net Other methods include the use of potassium cyanide (KCN) as a catalyst for the reaction with formamides. taylorfrancis.com This transformation is highly valuable for creating a diverse set of amides from a common ester starting material. mdpi.com

The following table summarizes key manipulations of the ester functionality.

| Reaction Type | Reagents and Conditions | Product Structure | Reference |

| Transesterification | R'-OH, Acid or Base Catalyst | scielo.br | |

| Hydrolysis | 1. NaOH or KOH (aq) 2. H₃O⁺ | whiterose.ac.uk | |

| Reduction | 1. LiAlH₄ 2. H₂O | libretexts.orglibretexts.org | |

| Direct Amidation | R'R''NH, Catalyst (e.g., Nb₂O₅) or Heat | researchgate.net |

Table 2: Illustrative Manipulations of the Ester Functionality.

Mechanistic Investigations into the Reactivity of E 3 Carboxamide Functionalities

Nucleophilic Reactivity of the Carboxamide Nitrogen and Oxygen

The amide group, while generally less nucleophilic than an amine due to resonance delocalization of the nitrogen lone pair, can engage in reactions with various electrophiles under specific conditions. Both the nitrogen and oxygen atoms can act as nucleophilic centers.

The nitrogen atom of the carboxamide can be targeted by strong electrophiles. For instance, α,β-unsaturated carboxamides can react with sulfonylbenzotriazoles in the presence of a base like sodium hydride to form N-(α,β-unsaturated acyl)sulfonamides, demonstrating a clear case of electrophilic attack at the amide nitrogen. researchgate.net

While direct N- or O-alkylation of simple α,β-unsaturated amides is less common, related transformations highlight the potential for electrophilic activation. The condensation of various α,β-unsaturated amides with benzene, a weak nucleophile, can be achieved using an excess of aluminum chloride. researchgate.net This reaction proceeds through the formation of highly reactive dicationic intermediates, termed superelectrophiles, which then undergo Friedel-Crafts alkylation to yield 3-phenylpropionamides. researchgate.net

| Amide Substrate | Electrophile/Activating Agent | Product Type | Key Finding | Reference |

|---|---|---|---|---|

| α,β-Unsaturated Carboxamide | Sulfonylbenzotriazole / NaH | N-(α,β-Unsaturated acyl)sulfonamide | Demonstrates electrophilic attack on the amide nitrogen. | researchgate.net |

| Acrylamide (B121943) | Benzene / AlCl₃ (excess) | 3-Phenylpropionamide | Reaction proceeds via a proposed dicationic superelectrophile. | researchgate.net |

| N-Aryl α,β-Unsaturated Amide | Aldehyde / O₂ | Functionalized Oxindole | A radical cascade alkylation/cyclization occurs. | nih.gov |

| Aromatic Amide | α,β-Unsaturated Ketone / Ru-catalyst | ortho-Alkylated Aromatic Amide | Chelation-assisted C-H bond alkylation. | rsc.org |

The inherent functionality of (E)-3-carboxamides provides a template for various intramolecular cyclization reactions, leading to the formation of diverse heterocyclic structures. These transformations can be triggered by radical-based methods or through pericyclic reactions like the Diels-Alder reaction.

An aerobic radical-cascade process enables the alkylation and subsequent cyclization of α,β-unsaturated amides to produce oxindoles featuring a C3 quaternary stereocenter. nih.gov Similarly, the intramolecular Diels-Alder reaction of α,β-unsaturated carboxamides functionalized with a diene has been extensively studied. For example, intramolecular cycloadditions of α-bromostyrene-functionalized amides derived from monomethyl fumarate (B1241708) have been shown to produce 1,4-dihydronaphthalenes. researchgate.netacs.org The stereochemical outcome of these intramolecular Diels-Alder reactions can be controlled. The use of magnesium salts of N-(2,4-alkadienyl)-N-(2-hydroxyphenyl) cyclopent-1-enecarboxamides, for instance, leads predominantly to trans-fused cycloadducts. oup.com In another example, the cyclization of N-Boc protected E-α,β-unsaturated γ-amino acid active esters yields Z-α,β-unsaturated γ-lactams, a process that involves both cyclization and E→Z isomerization. rsc.org

| Substrate Type | Reaction Conditions | Product Type | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| α,β-Unsaturated Amide | Aldehyde, O₂ (aerobic) | Quaternary Oxindole | Radical-cascade alkylation/cyclization | nih.gov |

| α-Bromostyrene-functionalized Unsaturated Carboxamide | Et₃N, Toluene, 110 °C | 1,4-Dihydronaphthalene | Intramolecular Diels-Alder reaction | researchgate.netacs.org |

| N-(2,4-alkadienyl) Cyclopent-1-enecarboxamide (Mg salt) | Heat | trans-Fused Tricyclic Compound | Stereoselective intramolecular Diels-Alder | oup.com |

| N-Boc-(E)-α,β-unsaturated γ-amino acid active ester | Weak base (e.g., DIPEA) | (Z)-α,β-Unsaturated γ-lactam | Concomitant cyclization and E→Z isomerization | rsc.org |

| Arylpropargyl Amide of Fumarate | Base (Et₃N or DBU), Xylenes, 140 °C | Benz[f]isoindoline | Intramolecular Diels-Alder of an in situ formed allene | researchgate.net |

Electrophilic Reactivity of the α,β-Unsaturated Ester System

The conjugated system in (E)-3-carboxamides is electron-deficient, making the β-carbon susceptible to attack by nucleophiles. This electrophilicity is the basis for key bond-forming reactions, including Michael additions and cycloadditions.

The Michael, or conjugate, addition is a fundamental reaction for α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.com Nucleophiles add to the β-carbon of the electrophilic alkene, driven by the formation of a strong carbon-carbon or carbon-heteroatom single bond. masterorganicchemistry.com While α,β-unsaturated amides are generally less reactive than corresponding esters or ketones, their participation in Michael additions can be facilitated by catalysts. nih.govchemrxiv.org

A significant breakthrough is the metal-free, catalytic intermolecular enantioselective sulfa-Michael addition of alkyl thiols (heteroatom nucleophiles) to unactivated α,β-unsaturated amides. chemrxiv.org This reaction, enabled by a bifunctional iminophosphorane catalyst, proceeds with high yields and enantioselectivities for a broad range of substrates. chemrxiv.org Aza-Michael additions are also prevalent, with amines and nitrogen heterocycles like imidazoles readily adding to α,β-unsaturated systems. nih.govd-nb.infonih.gov For instance, the addition of various amines to methyl acrylates, a close analogue, can be efficiently promoted by microwave irradiation. nih.govnih.gov

| Unsaturated Substrate (Acceptor) | Nucleophile (Donor) | Catalyst/Conditions | Yield (%) | Enantioselectivity (ee %) | Reference |

|---|---|---|---|---|---|

| N,N-diphenylcinnamamide | 4-methoxythiophenol | Bifunctional iminophosphorane | 99 | 97 | chemrxiv.org |

| N-benzyl, N-methylcrotonamide | dodecane-1-thiol | Bifunctional iminophosphorane | 99 | 98 | chemrxiv.org |

| Methyl crotonate | Benzylamine | Microwave, Methanol | 98 | N/A | nih.gov |

| Methyl acrylate | Imidazole | Solvent-free, 80 °C | >97 | N/A | d-nb.info |

| α,β-Unsaturated 7-azaindoline amide | γ-Butyrolactone | Soft Lewis acid / Brønsted base | High | High | nih.gov |

The electron-deficient alkene of the (E)-3-carboxamide functionality serves as an excellent component in various cycloaddition reactions, providing access to complex cyclic and heterocyclic scaffolds.

[4+2] Cycloadditions: Acrylamides can act as dienophiles in Diels-Alder reactions. A rhodium-catalyzed intermolecular [4+2] carbocyclization between 4-alkynals and N,N-dialkyl acrylamides affords highly substituted cyclohexanones with excellent enantioselectivity. thieme-connect.com Formal [4+2] cycloadditions have also been developed, such as the Lewis base-catalyzed reaction of N-alkoxy acrylamides with acyl isothiocyanates, which proceeds through a cascade process to yield 2-imino-1,3-thiazinone derivatives. researchgate.net

[3+2] Cycloadditions: This class of reaction is particularly well-represented for acrylamide-type substrates. Phosphine-catalyzed [3+2] cycloadditions between acrylamides and allenoates have been reported to produce functionalized cyclopentenes. thieme-connect.com A variety of catalytic asymmetric 1,3-dipolar cycloadditions have been developed. For instance, α,β-unsaturated amides react with azomethine imines using an In(III)/bishydroxamic acid complex, though enantioselectivity remains a challenge. nih.govjst.go.jp In contrast, the organocatalytic [3+2] cycloaddition of N-alkoxy-4-oxo-acrylamides with isatin-derived ketimines, using a squaramide-based catalyst, provides spirooxindole-imidazolidinone derivatives with exceptional yields and enantioselectivities (>99% ee). acs.orgnih.gov Furthermore, a silver-catalyzed asymmetric [3+2] cycloaddition of α-substituted acrylamides with iminoesters allows for the construction of highly functionalized pyrrolidines. acs.org

| Cycloaddition Type | Substrates | Catalyst/Conditions | Product Type | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| [4+2] | 4-Alkynal + Acrylamide | [Rh(cod)₂]BF₄ / (R,R)-Walphos | Cyclohexanone | 50-94% yield, 90-99% ee | thieme-connect.com |

| Formal [4+2] | N-alkoxy acrylamide + Acyl isothiocyanate | Lewis Base (DABCO) | 2-Imino-1,3-thiazinone | Moderate to excellent yields | researchgate.net |

| [3+2] | Acrylamide + Allenoate | Dipeptide-derived phosphine (B1218219) | Functionalized cyclopentene | Excellent yields, moderate ee | thieme-connect.com |

| [3+2] | N-alkoxy-4-oxo-acrylamide + Isatin-derived ketimine | Squaramide organocatalyst | Spirooxindole-imidazolidinone | High yields, >99% ee | acs.orgnih.gov |

| [3+2] | α-Substituted acrylamide + Iminoester | Ag(I)/CAAA-amidphos | 4,4-disubstituted amidopyrrolidine | Up to 98% yield, 99% ee | acs.org |

| Formal [3+3] | Vinylogous amide + α,β-Unsaturated iminium | Heat (85 °C), EtOAc | Piperidine derivative | Up to 90:10 dr | acs.orgacs.org |

Stereocontrol in Reaction Pathways and Isomerization Processes

Controlling the stereochemical outcome of reactions involving (E)-3-carboxamide functionalities is crucial for their application in asymmetric synthesis. This involves managing diastereoselectivity and enantioselectivity in bond-forming reactions, as well as understanding potential E/Z isomerization processes.

Significant progress has been made in achieving high levels of stereocontrol. In nickel-hydride catalyzed hydroalkylation of α,β-unsaturated amides, a syn-hydronickellation is proposed as the enantio-determining step, leading to β-chiral amides. acs.org In formal [3+3] cycloadditions of chiral vinylogous amides, high diastereoselectivity is achieved, with the thermodynamically favored diastereomer forming as the major product. acs.org Asymmetric SE' reactions of γ-substituted α,β-unsaturated aldehydes have been studied, showing that chiral borolidine reagents react with matched and mismatched elements of stereocontrol. nih.gov

The E/Z geometry of the double bond in α,β-unsaturated amides is not always static. Solid-state E/Z photoisomerization can be induced by UV irradiation. tandfonline.comtandfonline.comoup.com The efficiency of this isomerization can be improved by modifying the amide structure, for example, by replacing the carbonyl with a thiocarbonyl or by using a homochiral N-substituent. tandfonline.comtandfonline.com Isomerization can also occur spontaneously under certain reaction conditions. For instance, the cyclization of N-Boc protected (E)-α,β-unsaturated γ-amino acids to the corresponding γ-lactams is accompanied by a complete isomerization to the (Z)-alkene configuration. rsc.org This transformation is believed to be crucial for the lactamization to occur. rsc.org In some cases, reactions on linear olefins can result in E/Z mixtures of products, highlighting the potential for isomerization during the catalytic cycle. acs.org

| Reaction Type | Key Factor for Stereocontrol/Isomerization | Observed Outcome | Reference |

|---|---|---|---|

| NiH-catalyzed hydroalkylation | Enantiodifferentiating syn-hydrometalation | Access to β-chiral amides | acs.org |

| Formal [3+3] Cycloaddition | Reversible 6π-electrocyclic ring closure | High diastereoselectivity (up to 90:10 dr) | acs.org |

| Solid-State Photoreaction | UV irradiation, crystal packing | E→Z isomerization | tandfonline.comtandfonline.com |

| Lactamization | Base-mediated cyclization | Spontaneous E→Z isomerization concomitant with cyclization | rsc.org |

| Asymmetric SE' Reaction | Chiral borolidine reagent | Matched and mismatched stereocontrol | nih.gov |

Computational Chemistry Approaches to Elucidate Reaction Mechanisms

Computational chemistry has emerged as an indispensable tool for providing a detailed understanding of molecular structures, properties, and complex reaction mechanisms in organic synthesis. rsc.org Methods such as Density Functional Theory (DFT) and combined Quantum Mechanics/Molecular Mechanics (QM/MM) allow for the in-depth investigation of reaction pathways, transition states, and the electronic factors governing the reactivity of functional groups. biorxiv.orgmdpi.com In the context of (E)-3-carboxamide functionalities, computational approaches have been pivotal in elucidating the mechanisms of their characteristic reactions, most notably the Michael addition.

The reactivity of the α,β-unsaturated carbonyl system in (E)-3-carboxamide derivatives is dominated by the electrophilic nature of the β-carbon. nih.gov This is due to the electron-withdrawing effect of the adjacent carbonyl group. nih.gov Computational studies frequently utilize model compounds, such as acrylamide and its derivatives, to probe the mechanistic details of reactions involving this functionality. A primary focus of these investigations has been the covalent modification of biological nucleophiles, particularly the thiol group of cysteine residues in proteins. nih.govnih.gov

DFT calculations have been employed to evaluate different potential pathways for the reaction between acrylamide and thiol-containing molecules like L-cysteine and L-glutathione. nih.gov One study compared the thermodynamics of an ionic pathway versus a free radical pathway for the formation of the Michael adduct. nih.gov The results, summarized in the table below, indicate that the formation of radical species is significantly more favorable than the formation of ionic species, suggesting that the stabilization of the Michael adduct may proceed via a free radical mechanism. nih.gov

Table 1: DFT Calculated Gibbs Free Energy (ΔG) for Acrylamide-Thiol Adduct Formation nih.gov This table presents the calculated Gibbs free energy for the formation of ionic and radical species during the reaction of acrylamide with L-Cysteine and L-Glutathione. The significantly lower energy values for the radical pathway suggest it is the more thermodynamically favorable route.

| Reactants | Pathway | ΔG (kcal·mol⁻¹) |

| Acrylamide + L-Cysteine | Ionic Species Formation | 351.2 |

| Acrylamide + L-Cysteine | Radical Species Formation | 75.0 |

| Acrylamide + L-Glutathione | Ionic Species Formation | 296.1 |

| Acrylamide + L-Glutathione | Radical Species Formation | 69.0 |

More advanced QM/MM simulations have been used to study the reaction of acrylamide-containing molecules within the complex environment of a protein's active site. biorxiv.org These studies provide critical insights into how the protein facilitates the reaction. For instance, in an investigation of the covalent reaction between the drug afatinib (B358), which contains an acrylamide "warhead," and a cysteine residue (Cys797) in the Epidermal Growth Factor Receptor (EGFR), two base-assisted mechanisms were evaluated. biorxiv.org In these proposed pathways, a basic group—either a dimethylaminomethyl (DMAM) substituent on the drug itself or a nearby aspartate residue (Asp800) in the protein—acts as a general base to abstract a proton from the cysteine's thiol group. biorxiv.org This initial proton transfer generates a more potent thiolate nucleophile, which then attacks the β-carbon of the acrylamide. biorxiv.org The calculated free energy profiles for both mechanisms showed that the reaction follows a classical Michael addition pathway involving a stable intermediate, with the nucleophilic attack being the rate-limiting step. biorxiv.org

Table 2: QM/MM Calculated Free Energy Barriers for Afatinib Reaction with Cys797 in EGFR biorxiv.org This table shows the calculated free energy barriers for two proposed base-assisted mechanisms for the reaction of afatinib with a cysteine residue. The similar, relatively low energy barriers suggest both pathways are kinetically plausible.

| Proposed Mechanism | Rate-Limiting Step | Free Energy Barrier (kcal/mol) |

| Mechanism 1 (β-DMAM as base) | Nucleophilic Attack (NA) | ~18 |

| Mechanism 2 (Asp800 as base) | Nucleophilic Attack (NA) | ~19 |

Furthermore, computational docking and analysis of protein-ligand complexes have revealed that the microenvironment surrounding the reactive cysteine can significantly influence the reaction. nih.gov The presence of nearby positively charged amino acids, such as lysine (B10760008) or arginine, is thought to facilitate the Michael addition by stabilizing the resulting covalent adduct. nih.gov These computational findings collectively provide a detailed, molecular-level picture of the factors controlling the reactivity of the (E)-3-carboxamide functionality, guiding the design of new molecules with specific reactivity profiles. rsc.org

Strategic Applications in Complex Molecule Synthesis

Utilization as a Precursor in Heterocyclic Compound Construction

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The dual reactivity of ester and amide functionalities makes compounds like carboxamides invaluable in their synthesis. beilstein-journals.org

Synthesis of Nitrogen-Containing Ring Systems

Compounds bearing carboxamide groups are fundamental in the synthesis of nitrogen-containing heterocycles. ajol.infomdpi.com For instance, chromone-3-carboxamide can undergo ring transformation reactions with various amines to produce chromane-2,4-diones. researchgate.net Similarly, the condensation of 3-formylquinoline with cyano acetamide (B32628) derivatives leads to the formation of quinoline (B57606) amide derivatives, which are precursors to more complex heterocyclic systems. researchgate.net These reactions often proceed through cyclization cascades, where the amide group plays a crucial role in directing the formation of the new ring system. organic-chemistry.org

Building Blocks for Pyrroles, Pyridines, and Other Heterocycles

Pyrrole (B145914) and pyridine (B92270) rings are core structures in many biologically active molecules. scribd.com Carboxylic acid amides are of significant interest as this substructure is central to successful drugs. mdpi.com For example, 1,3-dicarbonyl compounds and their enamine derivatives, which can be conceptually related to the requested structure, are widely used as precursors for pyrrolin-4-ones. mdpi.com The synthesis of various substituted pyrroles can be achieved from primary aromatic amides and 2,5-dimethoxytetrahydrofuran. organic-chemistry.org Furthermore, pyrazolo[3,4-c]pyrazoles linked to pyridine and pyrrole moieties have been synthesized using chalcones derived from pyrazolone, which contains a reactive amide-like structure. jocpr.com

Table 1: Examples of Heterocyclic Synthesis from Amide-Containing Precursors

| Precursor Type | Resulting Heterocycle | Reaction Description |

| Chromone-3-carboxamide | Chromane-2,4-diones | Ring transformation with primary amines. researchgate.net |

| 3-Formylquinoline | Quinoline Amides | Condensation with cyano acetamide derivatives. researchgate.net |

| Primary Aromatic Amides | N-Acylpyrroles | Reaction with 2,5-dimethoxytetrahydrofuran. organic-chemistry.org |

| Pyrazolone Derivative | Pyrazolo[3,4-c]pyrazoles | Condensation with heterocyclic aldehydes followed by cyclization. jocpr.com |

Role in the Synthesis of Biomimetic and Bioactive Scaffolds

Biomimetic scaffolds aim to replicate the structure and function of natural biological molecules and matrices, providing support for tissue regeneration and serving as frameworks for new drugs. nih.govfrontiersin.orgresearchgate.net

Intermediates for Amino Acid and Peptide Analogs

The modification of amino acids and peptides is a key strategy in drug discovery to enhance stability and bioavailability. nih.gov The incorporation of unnatural amino acids, such as N-methyl amino acids, can improve a peptide's resistance to degradation. researchgate.net While not directly "methyl e-3-carboxamide," the synthesis of N-methyl amino acids often proceeds through 5-oxazolidinone (B12669149) intermediates, which are cyclic structures derived from amino acids. researchgate.net Furthermore, C-terminal modification of peptides from a carboxylic acid to a carboxamide can significantly impact the peptide's conformation and biological activity, sometimes increasing its potency and stability. nih.gov This highlights the importance of the carboxamide group in peptidomimetic design. The synthesis of peptide analogs often involves the coupling of various amino acids, and C-H functionalization techniques are emerging as powerful tools for modifying amino acid residues within a peptide chain. acs.org

Frameworks for Potential Enzyme Inhibitors

Many enzyme inhibitors feature heterocyclic scaffolds derived from amide-containing precursors. The quinolone-3-carboxamide scaffold, for example, has been used to design potent inhibitors of VEGFR-2, a key target in cancer therapy. nih.gov In these molecules, the quinolone ring acts as a core, and the carboxamide serves as a linker to connect other crucial binding moieties. nih.gov Similarly, derivatives of methyl 1,2-benzothiazine-3-carboxylate have been synthesized and shown to be potent urease inhibitors. nih.gov In another example, carboxamide-appended quinoline moieties have been investigated as potential Pim-1 kinase inhibitors, another important target in oncology. researchgate.net These examples underscore the utility of the carboxamide group in constructing rigid frameworks that can effectively interact with the active sites of enzymes. mdpi.combenthamdirect.com

Table 2: Carboxamide-Containing Scaffolds as Enzyme Inhibitors

| Scaffold | Target Enzyme | Therapeutic Area |

| Quinolone-3-carboxamide | VEGFR-2 | Cancer nih.gov |

| Methyl 1,2-benzothiazine-3-carboxylate Derivatives | Urease | Bacterial Infections nih.gov |

| Carboxamide Appended Quinoline | Pim-1 Kinase | Cancer researchgate.net |

Contributions to Polymer Chemistry and Materials Science

The principles of using bifunctional building blocks extend into materials science, where monomers containing reactive groups like esters and amides are polymerized to create materials with specific properties. fq.edu.uyuc.edu

While direct polymerization of "this compound" is not documented, related monomers are crucial. For instance, methyl cyclobutenecarboxylate derivatives have been synthesized and polymerized to create novel polymers. acs.org The primary amide side-chain of acrylamide (B121943) copolymers can be used as a surrogate for isocyanates, which are key monomers in the synthesis of polyureas and polyurethanes. rsc.org This transformation allows for the modification of existing polymers to introduce new functionalities. Furthermore, bio-based monomers derived from natural sources like ferulic acid, which contains a methyl ester group, can be incorporated into polyesters to create more sustainable plastics. rsc.org These materials can then be crosslinked to enhance their stability. rsc.org The ability to precisely control the functional groups within a polymer allows for the tuning of its thermal and mechanical properties. rsc.org

Precursors for Specialty Coatings and Adhesives

Further research would require a correct IUPAC name, CAS number, or a defined chemical structure for "this compound" to potentially locate relevant information.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the precise mapping of the molecular framework and the determination of stereochemistry.

Proton and Carbon-13 NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural verification of methyl (E)-3-carbamoylprop-2-enoate. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus.

In a typical ¹H NMR spectrum, the protons of the vinyl group are expected to appear as doublets, with a coupling constant characteristic of a trans configuration, typically in the range of 12-18 Hz. The methoxy (B1213986) protons of the ester group would present as a singlet, while the amide protons may appear as broad singlets.

The ¹³C NMR spectrum would complement this data by showing distinct signals for the carbonyl carbons of the ester and amide groups, the olefinic carbons, and the methoxy carbon. The specific chemical shifts provide corroborating evidence for the assigned structure.

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Assignment |

| Data Not Available | Vinyl H |

| Data Not Available | Vinyl H |

| Data Not Available | Methoxy (OCH₃) |

| Data Not Available | Amide (NH₂) |

2D NMR Techniques for Connectivity and Spatial Relationships

To further confirm the molecular structure and establish connectivity between atoms, two-dimensional (2D) NMR techniques are invaluable.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling networks. For methyl (E)-3-carbamoylprop-2-enoate, a cross-peak between the two vinyl protons would be expected, confirming their scalar coupling.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This would definitively link the vinyl protons to their corresponding vinyl carbons and the methoxy protons to the methoxy carbon.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For methyl (E)-3-carbamoylprop-2-enoate, mass spectrometry would be used to confirm the expected molecular mass. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further solidifying the elemental composition.

The fragmentation pattern observed in the mass spectrum can also offer structural insights. Common fragmentation pathways for esters and amides would be expected, such as the loss of the methoxy group or the carboxamide group, providing further corroboration of the compound's structure.

Chromatographic Techniques for Purity Assessment and Isomeric Separation

Chromatographic methods are essential for assessing the purity of methyl (E)-3-carbamoylprop-2-enoate and for separating it from any potential isomers or impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. cabidigitallibrary.org For volatile and thermally stable compounds, GC-MS is an effective tool for purity analysis. nih.gov The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. This technique would be suitable for assessing the purity of methyl (E)-3-carbamoylprop-2-enoate, provided it is sufficiently volatile and does not decompose at the temperatures used in the analysis. chromatographyonline.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques utilized to identify the functional groups present within a molecule by probing its vibrational modes. In the analysis of methyl e-3-carboxamide, these complementary methods provide a detailed fingerprint of the molecular structure, confirming the presence of its key chemical moieties. The name "this compound" implies a structure containing a methyl ester, a primary amide, and a carbon-carbon double bond in the E (trans) configuration. The vibrational frequencies observed in the spectra correspond to specific stretching, bending, and rocking motions of the bonds within these groups.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. The primary amide, ester, and alkene groups of this compound exhibit several characteristic absorption bands.

The N-H stretching vibrations of the primary amide's -NH₂ group are typically observed as two distinct, sharp bands in the region of 3400-3250 cm⁻¹. udel.edu The carbonyl (C=O) stretching vibrations, known as the Amide I band for amides and a separate strong absorption for the ester, are among the most intense peaks in the spectrum. udel.edunih.gov Due to conjugation with the C=C double bond, the C=O frequencies for both the amide and the ester are expected to be shifted to lower wavenumbers. The N-H bending vibration (the Amide II band) and the C-N stretching vibration (the Amide III band) provide further confirmation of the amide group. nih.gov

The E-configured double bond gives rise to a characteristic C=C stretching vibration and, most diagnostically, a strong out-of-plane C-H bending vibration around 980-960 cm⁻¹, which is a hallmark of trans-disubstituted alkenes. The spectrum is completed by various C-H stretching and bending vibrations from the methyl and vinyl groups.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

|---|---|---|---|

| 3400–3250 | Amide (-CONH₂) | N-H Stretch (asymmetric & symmetric) | Medium, Sharp (two bands) |

| 3100–3000 | Alkene (=C-H) | C-H Stretch | Medium |

| 3000–2850 | Methyl (-CH₃) | C-H Stretch | Medium |

| 1730–1715 | Ester (-COOCH₃) | C=O Stretch (conjugated) | Strong |

| 1690–1650 | Amide (-CONH₂) | C=O Stretch (Amide I, conjugated) | Strong |

| 1640–1550 | Amide (-CONH₂) | N-H Bend (Amide II) | Medium |

| ~1640 | Alkene (C=C) | C=C Stretch (conjugated) | Medium-Weak |

| 1470–1350 | Methyl (-CH₃) | C-H Bend | Medium |

| 1420–1250 | Amide (-CONH₂) | C-N Stretch (Amide III) | Medium |

| 1300–1150 | Ester (-COOCH₃) | C-O Stretch | Strong |

Raman Spectroscopy

Raman spectroscopy involves inelastic scattering of monochromatic light, usually from a laser. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. It is particularly effective for identifying non-polar bonds, making it an excellent complement to IR spectroscopy.

For this compound, the C=C double bond, which may show a weak signal in the IR spectrum, is expected to produce a strong band in the Raman spectrum. mdpi.com Symmetrical vibrations, like the symmetric stretches of the CH₂ and CH₃ groups, are also typically strong in Raman spectra. spectroscopyonline.com The carbonyl groups of the amide and ester will be visible, though generally less intense than in the IR spectrum. uh.edu The amide bands (I, II, and III) are also observable in Raman spectroscopy and can be used for structural confirmation. mdpi.com

Table 2: Predicted Raman Scattering Bands for this compound

| Wavenumber Shift (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

|---|---|---|---|

| 3400–3250 | Amide (-CONH₂) | N-H Stretch | Weak |

| 3100–3000 | Alkene (=C-H) | C-H Stretch | Medium |

| 3000–2850 | Methyl (-CH₃) | C-H Stretch | Strong |

| 1730–1715 | Ester (-COOCH₃) | C=O Stretch | Medium |

| 1690–1650 | Amide (-CONH₂) | C=O Stretch (Amide I) | Medium |

| ~1640 | Alkene (C=C) | C=C Stretch (conjugated) | Strong |

| 1470–1350 | Methyl (-CH₃) | C-H Bend | Medium |

Theoretical and Computational Studies on Molecular Structure and Reactivity

Quantum Chemical Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) Studies of Optimized Geometries

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule. Theoretical studies on N-methylpyrrole-3-carboxamide have utilized DFT to determine its preferred conformations. oup.comoup.com These calculations reveal that the amide group can exist in two primary orientations, a syn and an anti conformation, with a relatively small energy difference between them. oup.comresearchgate.net

A key finding from these DFT studies is that the amide group does not lie in the same plane as the pyrrole (B145914) ring in either conformation. oup.comoup.com The calculations show a twist of 6 to 14 degrees out of the pyrrole plane. oup.com This deviation from planarity is a significant structural feature that can influence how the molecule interacts with its environment, for instance, by creating steric hindrance when binding to a biological target. oup.comoup.comresearchgate.net The optimized geometries for the syn and anti conformers of N-methylpyrrole-3-carboxamide, as determined by DFT, show the amide oxygen and nitrogen atoms positioned out of the plane of the pyrrole ring by approximately 0.14-0.30 Å. oup.comresearchgate.net

Table 1: Optimized Conformational Data for N-methylpyrrole-3-carboxamide

| Conformer | Amide Group Twist (degrees) | Out-of-Plane Distance of Amide Oxygen (Å) | Out-of-Plane Distance of Amide Nitrogen (Å) | Relative Energy (kcal/mol) |

| syn | ~6-14 | ~0.16 | ~0.14 | Base |

| anti | ~6-14 | ~0.30 | ~0.29 | +1.06 |

Data synthesized from theoretical calculations reported in the literature. oup.comresearchgate.net

Analysis of Frontier Molecular Orbitals and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate where a molecule is likely to donate or accept electrons. wikipedia.org

For related compounds like 3-methyl-pyrrole-1-carboxylic acid, DFT calculations have been used to analyze the HOMO and LUMO. researchgate.netderpharmachemica.com Studies show that the HOMO is typically located over the carbon-carbon double bonds of the pyrrole ring, while the LUMO is delocalized over the carbon-carbon single bonds. derpharmachemica.com The energy gap between the HOMO and LUMO is a critical reactivity index; a smaller gap generally implies higher reactivity. rsc.org For oligomers of 3-methyl-pyrrole-1-carboxylic acid, the HOMO energies have been calculated to be in the range of -5.22 to -6.24 eV, and the LUMO energies from -0.62 to -1.84 eV. researchgate.netderpharmachemica.com These values are crucial for predicting how these molecules will behave in chemical reactions.

Table 2: Frontier Molecular Orbital Energies for 3-Methyl-pyrrole-1-carboxylic Acid Oligomers

| Number of Repeating Units | HOMO Energy (eV) | LUMO Energy (eV) |

| 1 (Monomer) | -6.24 | -0.62 |

| 2 (Dimer) | -5.89 | -1.21 |

| 3 (Trimer) | -5.53 | -1.55 |

| 4 (Tetramer) | -5.38 | -1.73 |

| 5 (Pentamer) | -5.22 | -1.84 |

Data from SF-TDDFT calculations on 3-methyl-pyrrole-1-carboxylic acid. researchgate.netderpharmachemica.com

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum chemical calculations provide static pictures of molecular conformations, molecular dynamics (MD) simulations allow for the exploration of their movement and flexibility over time. MD simulations can reveal the different shapes a molecule can adopt and the energy barriers between these conformations.

For instance, MD simulations have been employed to study the dynamics of N-methylpyrrole when it is encapsulated within a supramolecular structure. mdpi.com These simulations show how the molecule moves and interacts within the confined space of the capsule. mdpi.com Furthermore, studies on related systems, such as pyrrole-based receptors, have used MD to understand how the receptor's conformation changes upon binding to an anion, providing a dynamic view of the binding process. nih.gov The conformational preferences of acylpyrroles, which are structurally similar to methyl pyrrole carboxamides, have also been investigated, revealing the energetic landscape of their rotational isomers. longdom.org

Structure-Activity Relationship (SAR) Modeling for Predictive Design

Structure-Activity Relationship (SAR) modeling is a key aspect of drug discovery and materials science. It involves correlating the chemical structure of a compound with its biological activity or physical properties. By understanding which parts of a molecule are important for its function, new and improved derivatives can be designed.

For pyrrole carboxamide derivatives, SAR studies have been crucial in developing potent inhibitors for various biological targets. For example, research on inhibitors for the BET bromodomain identified 2-methylpyrrole-3-carboxamide derivatives as promising candidates. researchgate.net These studies revealed that specific substitutions on the pyrrole ring and the nature of the group attached to the carboxamide are critical for binding affinity. researchgate.net Similarly, SAR studies on pyrrolyl diketo acid derivatives as dual inhibitors of HIV-1 integrase and reverse transcriptase have shown that the position of the diketo acid chain on the pyrrole ring significantly impacts inhibitory potency. nih.gov The introduction of different substituents, such as a 4-fluorobenzyl group on the pyrrole nitrogen, has been systematically explored to optimize activity. nih.gov These findings provide a rational basis for the design of new therapeutic agents. wiley.comrsc.org

Investigation of Solvent Effects and Intermolecular Interactions

The surrounding environment, particularly the solvent, can have a profound impact on the structure, stability, and reactivity of a molecule. chemicalbook.com Computational methods are used to model these effects and to study the non-covalent interactions between molecules.

Theoretical studies on N-methylpyrrole-2-carboxylic acid, a close structural analog, have investigated the influence of solvents on its conformational equilibrium. longdom.org These studies help to understand how the polarity of the solvent can shift the preference for one conformer over another. Additionally, computational investigations into the Friedel-Crafts alkylation of N-methylpyrrole have been conducted within a supramolecular capsule, which acts as a nanoreactor. mdpi.com These calculations highlighted the importance of hydrogen bonding interactions with water molecules within the capsule for the reaction to proceed. mdpi.com The study of intermolecular interactions is also central to understanding how pyrrole-based receptors bind to anions, with DFT calculations being used to model the hydrogen bonding between the receptor's amide and pyrrole N-H groups and the target anion. nih.gov

Q & A

Q. What are the standard synthetic routes for methyl E-3-carboxamide, and how are reaction conditions optimized?

this compound is typically synthesized via acylation or condensation reactions. A common method involves reacting a carboxylic acid derivative (e.g., acid chloride) with an amine under controlled pH and temperature. Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .

- Catalysis : Base catalysts (e.g., triethylamine) neutralize HCl byproducts in acylation reactions .

- Purification : Column chromatography or recrystallization ensures purity, monitored by HPLC or TLC .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR confirms structure via chemical shifts (e.g., carbonyl carbons at ~165–175 ppm) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- HPLC : Quantifies purity and detects isomers using reverse-phase columns with UV detection .

Q. How is the bioactivity of this compound assessed in preliminary studies?

- In vitro assays : Dose-response curves (IC₅₀/EC₅₀) in cell lines relevant to target pathways (e.g., kinase inhibition) .

- Binding affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measures target interaction .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound derivatives?

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., cell passage number, incubation time) .

- Structural impurities : Re-characterize compounds via X-ray crystallography to confirm stereochemistry .

- Meta-analysis : Systematically compare studies using PRISMA guidelines to identify confounding variables (e.g., solvent effects) .

Q. What strategies mitigate side reactions during large-scale synthesis of this compound?

- Process optimization : Use flow chemistry to control exothermic reactions and reduce byproducts .

- In-line analytics : Real-time FTIR or Raman spectroscopy monitors reaction progress .

- Quality-by-design (QbD) : Design-of-experiment (DoE) models optimize parameters like temperature and stoichiometry .

Q. How can computational modeling enhance the design of this compound analogs?

- Docking studies : Predict binding modes using software like AutoDock or Schrödinger .

- QSAR models : Correlate structural features (e.g., logP, Hammett constants) with bioactivity .

- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .

Q. What ethical and methodological considerations apply to in vivo studies of this compound?

- Animal models : Use genetically homogeneous cohorts to reduce variability; adhere to ARRIVE guidelines .

- Dose selection : Conduct pharmacokinetic studies (e.g., AUC, Cₘₐₓ) to define safe ranges .

- Data transparency : Pre-register protocols on platforms like Open Science Framework to avoid bias .

Q. How do environmental factors (e.g., pH, temperature) affect the stability of this compound in storage?

- Forced degradation studies : Expose the compound to stress conditions (e.g., 40°C/75% RH) and monitor degradation via UPLC-MS .

- Excipient compatibility : Test with common stabilizers (e.g., mannitol, cyclodextrins) using differential scanning calorimetry (DSC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.